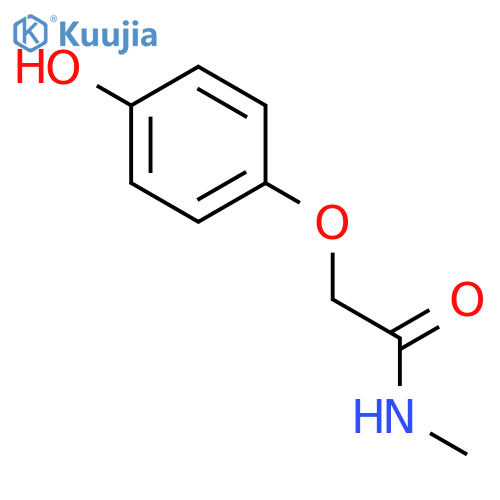Cas no 34921-45-4 (2-(4-hydroxyphenoxy)-N-methylacetamide)

34921-45-4 structure
商品名:2-(4-hydroxyphenoxy)-N-methylacetamide
2-(4-hydroxyphenoxy)-N-methylacetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-(4-hydroxyphenoxy)-N-methyl-
- 2-(4-hydroxyphenoxy)-N-methylacetamide
- AKOS009314749
- EN300-77721
- SCHEMBL4427417
- Z381414890
- G19989
- DJVAYQMSFWMJAN-UHFFFAOYSA-N
- 106-675-9
- 2-(4-hydroxy-phenoxy)-N-methyl-acetamide
- CS-0261223
- JBA92145
- 34921-45-4
-
- インチ: InChI=1S/C9H11NO3/c1-10-9(12)6-13-8-4-2-7(11)3-5-8/h2-5,11H,6H2,1H3,(H,10,12)
- InChIKey: DJVAYQMSFWMJAN-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 181.07389321Da
- どういたいしつりょう: 181.07389321Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 58.6Ų
2-(4-hydroxyphenoxy)-N-methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-77721-0.25g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95.0% | 0.25g |
$111.0 | 2025-02-20 | |
| Enamine | EN300-77721-0.5g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95.0% | 0.5g |
$175.0 | 2025-02-20 | |
| Aaron | AR01AJ5C-500mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 500mg |
$266.00 | 2025-02-09 | |
| Aaron | AR01AJ5C-1g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 1g |
$335.00 | 2025-02-09 | |
| Aaron | AR01AJ5C-5g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 5g |
$919.00 | 2023-12-14 | |
| Aaron | AR01AJ5C-50mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 50mg |
$97.00 | 2025-03-30 | |
| A2B Chem LLC | AV69892-250mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 250mg |
$152.00 | 2024-04-20 | |
| 1PlusChem | 1P01AIX0-5g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 5g |
$866.00 | 2024-05-04 | |
| A2B Chem LLC | AV69892-1g |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 1g |
$272.00 | 2024-04-20 | |
| 1PlusChem | 1P01AIX0-500mg |
2-(4-hydroxyphenoxy)-N-methylacetamide |
34921-45-4 | 95% | 500mg |
$230.00 | 2025-03-19 |
2-(4-hydroxyphenoxy)-N-methylacetamide 関連文献
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Oliver D. John Food Funct., 2020,11, 6946-6960
34921-45-4 (2-(4-hydroxyphenoxy)-N-methylacetamide) 関連製品
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2039-76-1(3-Acetylphenanthrene)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
